Absence of Published Head‑to‑Head Biological Potency Data Against Defined Comparators
No peer‑reviewed study or patent was identified that reports a direct, quantitative biological comparison (e.g., MIC, IC₅₀, Kd) between ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate and any named close analog. PubChem contains no bioassay record for this compound [1]. The literature on isoxazole‑3‑carboxamide antitubercular agents demonstrates that subtle regioisomeric and substituent changes produce >10‑fold differences in potency [2], but the target compound has not been included in those published series. Without quantitative comparator data, any differentiation claim based on biological activity would be speculative.
| Evidence Dimension | Biological potency (MIC₉₀ against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a): MIC₉₀ 0.125–0.25 μg/mL [2] |
| Quantified Difference | Cannot be calculated; target compound untested |
| Conditions | M. tuberculosis H37Rv, liquid culture |
Why This Matters
This data gap means the compound cannot currently be prioritized on the basis of biological efficacy over an analog; procurement decisions must rely on non‑biological selection criteria.
- [1] PubChem. (2007). Compound Summary for CID 16953667: Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Costantino, L. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. Journal of Medicinal Chemistry, 60(16), 7108–7121. View Source
